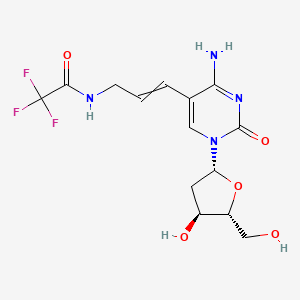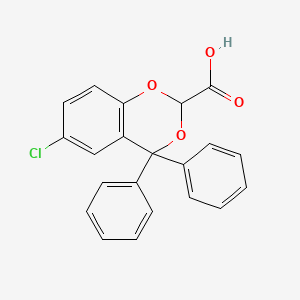
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde is an organic compound with the molecular formula C15H8O3. It is a derivative of anthraquinone, characterized by the presence of a formyl group (-CHO) at the first position of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of anthraquinone using formylating agents such as formic acid or formamide in the presence of catalysts like aluminum chloride. The reaction typically occurs under reflux conditions, ensuring the efficient introduction of the formyl group at the desired position.
Industrial Production Methods: Industrial production of this compound often employs continuous-flow methods to ensure high yield and purity. This involves the use of high-temperature reactors and optimized reaction conditions to facilitate the formylation process. The continuous-flow method allows for better control over reaction parameters, leading to a more efficient and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone-1-carboxylic acid.
Reduction: Reduction of this compound can yield 1-hydroxyanthraquinone.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Anthraquinone-1-carboxylic acid.
Reduction: 1-Hydroxyanthraquinone.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research indicates its potential anticancer properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways and molecular targets such as kinases and topoisomerases .
Vergleich Mit ähnlichen Verbindungen
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be compared with other anthraquinone derivatives such as:
1-Hydroxyanthraquinone: Known for its use in dye synthesis and similar antioxidant properties.
1-Aminoanthraquinone: Extensively used in the preparation of anthraquinone dyes and exhibits different reactivity due to the presence of an amino group.
Uniqueness: this compound stands out due to its specific formyl group, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C15H8O3 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
9,10-dioxoanthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H8O3/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-8H |
InChI-Schlüssel |
VZAMYPINYMMSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B8617336.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine](/img/structure/B8617350.png)




